molecular formula C4H6BrN3 B2644397 5-Bromo-1-ethyl-1H-1,2,3-triazole CAS No. 1393560-22-9

5-Bromo-1-ethyl-1H-1,2,3-triazole

Cat. No.: B2644397
CAS No.: 1393560-22-9
M. Wt: 176.017
InChI Key: ZFBVKTONEWDMNO-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles It is characterized by the presence of a bromine atom at the 5th position and an ethyl group at the 1st position of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-ethyl-1H-1,2,3-triazole typically involves the bromination of 1-ethyl-1H-1,2,3-triazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 5th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethyl-1H-1,2,3-triazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

The major products formed from these reactions include substituted triazoles, triazole oxides, and reduced triazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-1-ethyl-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The bromine atom and the triazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-methyl-1H-1,2,3-triazole
  • 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole
  • 5-Bromo-1-phenyl-1H-1,2,3-triazole

Uniqueness

5-Bromo-1-ethyl-1H-1,2,3-triazole is unique due to the presence of the ethyl group at the 1st position and the bromine atom at the 5th position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its reactivity and potential for forming diverse derivatives further enhance its significance in scientific research.

Properties

IUPAC Name

5-bromo-1-ethyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-2-8-4(5)3-6-7-8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBVKTONEWDMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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